molecular formula C6H7N B1361397 Dipropargylamine CAS No. 6921-28-4

Dipropargylamine

Cat. No. B1361397
CAS RN: 6921-28-4
M. Wt: 93.13 g/mol
InChI Key: RGSODMOUXWISAG-UHFFFAOYSA-N
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Description

Dipropargylamine is a chemical compound with the molecular formula C6H7N . It is also known by other names such as Di-2-propynylamine, N-2-Propynyl-2-propyn-1-amine, and others . The molecular weight of Dipropargylamine is 93.13 g/mol .


Synthesis Analysis

N-Substituted dipropargylamines, which are suitable as functionalized linkers for peptide stapling, can be synthesized in one step under mild conditions from commercially available starting materials .


Molecular Structure Analysis

Dipropargylamine contains a total of 13 bonds, including 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 triple bonds, and 1 secondary amine (aliphatic) .


Chemical Reactions Analysis

Propargylamines, including Dipropargylamine, have been synthesized using a variety of synthetic strategies, including A3 couplings and C–H functionalization of alkynes . Both racemic and enantioselective approaches have been reported .


Physical And Chemical Properties Analysis

Dipropargylamine has a molecular weight of 93.13 g/mol, an exact mass of 93.057849228 g/mol, and a monoisotopic mass of 93.057849228 g/mol . It has 1 hydrogen bond donor count, 1 hydrogen bond acceptor count, and 2 rotatable bond counts . The XLogP3-AA of Dipropargylamine is 0 .

Scientific Research Applications

Cyclopolymerization and Polymer Chemistry

Dipropargylamine is actively used in cyclopolymerization processes. For instance, its cyclopolymerization with dipropargylammonium bromide, catalyzed by various transition metal catalysts like PdCl2 and Mo-based catalysts, results in high-yield polymers. These polymers exhibit distinctive properties, including high conjugated unsaturation and insolubility in organic solvents, which are of interest in material science and polymer chemistry (Gal & Choi, 1995).

Organic Synthesis and Pharmaceutical Applications

In pharmaceutical research, dipropargylamine is utilized in the synthesis of complex molecules. For example, it plays a key role in the synthesis of the HSP90 inhibitor AT13387, used in clinical trials for treating refractory gastrointestinal stromal tumors (GIST). The compound is synthesized via cycloaddition of dipropargylamine derivatives, demonstrating its utility in developing novel therapeutic agents (Liang et al., 2014).

Analytical Chemistry and Spectroscopy

Dipropargylamine is significant in the field of analytical chemistry. For example, its pyrolysis leads to the formation of propargylimine, which was studied using Fourier transform infrared spectrometry and microwave spectroscopy. This research contributes to our understanding of the chemical behavior of dipropargylamine under thermal conditions (Hamada et al., 1984).

Catalysis and Chemical Reactions

Dipropargylamine is also used in catalytic processes. A study demonstrated its use in double A3-coupling of primary amines, catalyzed by gold complexes. This process is important for synthesizing a family of dipropargylamines, revealing its versatility in organic synthesis (Grirrane et al., 2018).

properties

IUPAC Name

N-prop-2-ynylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c1-3-5-7-6-4-2/h1-2,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSODMOUXWISAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219243
Record name Di-2-propynylamine
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Molecular Weight

93.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipropargylamine

CAS RN

6921-28-4
Record name Dipropargylamine
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Record name Dipropargylamine
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Record name Dipropargylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
278
Citations
YS Gal, WC Lee, SH Jin, KT Lim, SH Jang… - Macromolecular …, 2007 - koreascience.kr
Introduction n-Conjugated oligomers and polymers are intensively studied mainly because of their interesting electrical and optical properties and, more importantly, their potential utility …
Number of citations: 18 koreascience.kr
Y Gal, S Choi - European polymer journal, 1995 - Elsevier
The cyclopolymerization of dipropargylamine and dipropargylammonium bromide was carried out with various transition metal catalysts. PdCl 2 was found to be a very effective catalyst …
Number of citations: 34 www.sciencedirect.com
M Shanmugasundaram, AL Aguirre, M Leyva, B Quan… - Tetrahedron …, 2007 - Elsevier
… Herein, we report the first example of the microwave-assisted iridium-catalyzed solid-phase [2+2+2] cycloaddition of resin-bound dipropargylamine with various alkynes, providing an …
Number of citations: 32 www.sciencedirect.com
Y Zhang, H Feng, X Liu, L Huang - European Journal of …, 2018 - Wiley Online Library
… (1a) with a solution of formaldehyde (2a) and phenylacetylene (3a) in the presence of CuI in 1,4-dioxane under microwave irradiation at 90 C for 30 min and obtained dipropargylamine …
SJ Choi, HN Cho, SK Choi - Polymer Bulletin, 1994 - Springer
A new thermotropic side-chain liquid crystalline polymers based on poly (dipropargylamine) backbone were prepared by metathesis polymerization with transition metal catalysts. It was …
Number of citations: 12 link.springer.com
AA Sidorov, MO Talismanova, IG Fomina… - Russian chemical …, 2001 - Springer
The reaction of propargylamine with the hexanuclear complex Co II 6 (μ 3 -OH) 2 (OOCCMe 3 ) 10 (HOOCCMe 3 ) 4 or the polymer [Co(OH) n (OOCCMe 3 ) 2–n ] x under an argon …
Number of citations: 2 link.springer.com
S Ghosh, K Biswas - RSC advances, 2021 - pubs.rsc.org
Propargylamines are important classes of alkyne coupled amine compounds used in heterocyclic chemistry and pharmaceuticals chemistry and have a large impact as a …
Number of citations: 33 pubs.rsc.org
TL Gui, JL Qiu, Y Wang, SY Shim, SH Jin… - … Crystals and Liquid …, 2009 - Taylor & Francis
… dipropargylamine) was studied by cyclic voltametry. Poly( α -methylbenzyl dipropargylamine) was prepared by the cyclopolymerization of α -methylbenzyl dipropargylamine in high yield…
Number of citations: 3 www.tandfonline.com
PS Kumar, K Wurst, MR Buchmeiser - Journal of the American …, 2009 - ACS Publications
… In the polymerization of N-ethyl-N,N-dipropargylamine (M9), an intermediate was isolated that sheds light onto the role of heteroatoms in the 4-position of 1,6-heptadiynes in …
Number of citations: 112 pubs.acs.org
YS Vygodskii, AS Shaplov, EI Lozinskaya… - …, 2008 - ACS Publications
… ,N-dimethyl-N,N-dipropargylammonium bis(trifluoromethylsulfonyl)imide (M2), N,N-dipropargylmorpholinium bis(trifluoromethylsulfonyl)imide (M3), and N-propyl-N,N-dipropargylamine (…
Number of citations: 82 pubs.acs.org

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